molecular formula C9H9ClS B11939569 3-Chloroallyl phenyl sulfide (cis and trans) CAS No. 59036-45-2

3-Chloroallyl phenyl sulfide (cis and trans)

Cat. No.: B11939569
CAS No.: 59036-45-2
M. Wt: 184.69 g/mol
InChI Key: PZAMCTNORLOJBE-QPJJXVBHSA-N
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Description

3-Chloroallyl phenyl sulfide (cis and trans) is an organic compound with the molecular formula C9H9ClS and a molecular weight of 184.689 g/mol . This compound is characterized by the presence of a phenyl group attached to a sulfide linkage, which is further connected to a 3-chloroallyl group. The compound exists in both cis and trans isomeric forms, which differ in the spatial arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloroallyl phenyl sulfide can be synthesized through the reaction of phenylthiol with 3-chloroallyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate ion formed from phenylthiol attacks the carbon atom of the 3-chloroallyl chloride, displacing the chloride ion .

Industrial Production Methods

Industrial production of 3-chloroallyl phenyl sulfide typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloroallyl phenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide at room temperature for sulfoxide formation; peroxy acids for sulfone formation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Phenyl sulfoxide and phenyl sulfone.

    Substitution: Various substituted phenyl sulfides depending on the nucleophile used.

Scientific Research Applications

3-Chloroallyl phenyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloroallyl phenyl sulfide involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles. This reactivity is exploited in organic synthesis to modify the structure of target molecules. Additionally, the sulfide group can be oxidized to sulfoxide and sulfone, which can further interact with biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloroallyl phenyl sulfide is unique due to the presence of both the phenyl sulfide and 3-chloroallyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

59036-45-2

Molecular Formula

C9H9ClS

Molecular Weight

184.69 g/mol

IUPAC Name

[(E)-3-chloroprop-2-enyl]sulfanylbenzene

InChI

InChI=1S/C9H9ClS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+

InChI Key

PZAMCTNORLOJBE-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)SC/C=C/Cl

Canonical SMILES

C1=CC=C(C=C1)SCC=CCl

Origin of Product

United States

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